S-(N-Hydroxy-N-methylcarbamoyl)glutathione
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Overview
Description
S-(N-methyl-N-hydroxycarbamoyl)glutathione: is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. This compound is known for its role as an inhibitor of glyoxalase I, an enzyme involved in the detoxification of methylglyoxal, a cytotoxic byproduct of metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(N-methyl-N-hydroxycarbamoyl)glutathione involves the reaction of glutathione with N-methylhydroxylamine under specific conditions. The process typically includes:
Formation of the N-methylhydroxylamine intermediate: This is achieved by reacting methylamine with hydroxylamine.
Coupling with glutathione: The intermediate is then coupled with glutathione in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: S-(N-methyl-N-hydroxycarbamoyl)glutathione primarily undergoes:
Oxidation: This reaction can lead to the formation of disulfide bonds.
Reduction: The compound can be reduced back to its thiol form.
Substitution: It can participate in substitution reactions where the N-methyl-N-hydroxycarbamoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles under mild conditions.
Major Products:
Oxidation: Formation of disulfide-linked glutathione derivatives.
Reduction: Regeneration of the thiol form of glutathione.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
S-(N-methyl-N-hydroxycarbamoyl)glutathione has several scientific research applications:
Chemistry: Used as a model compound to study the inhibition of glyoxalase I and the detoxification of methylglyoxal.
Biology: Investigated for its role in cellular defense mechanisms against oxidative stress.
Industry: Potential applications in the development of antioxidant formulations and therapeutic agents.
Mechanism of Action
The mechanism of action of S-(N-methyl-N-hydroxycarbamoyl)glutathione involves its interaction with glyoxalase I. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the detoxification of methylglyoxal. This leads to the accumulation of methylglyoxal, which can induce cytotoxic effects in cells .
Comparison with Similar Compounds
S-(N-aryl-N-hydroxycarbamoyl)glutathione: Similar structure but with an aryl group instead of a methyl group.
S-(N-pentyl-N-hydroxycarbamoyl)glutathione: Contains a pentyl group instead of a methyl group.
Uniqueness: S-(N-methyl-N-hydroxycarbamoyl)glutathione is unique due to its specific inhibitory activity against glyoxalase I and its potential therapeutic applications. Its methyl group provides distinct chemical properties compared to other derivatives, influencing its binding affinity and inhibitory potency .
Properties
CAS No. |
144810-23-1 |
---|---|
Molecular Formula |
C12H20N4O8S |
Molecular Weight |
380.38 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy(methyl)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H20N4O8S/c1-16(24)12(23)25-5-7(10(20)14-4-9(18)19)15-8(17)3-2-6(13)11(21)22/h6-7,24H,2-5,13H2,1H3,(H,14,20)(H,15,17)(H,18,19)(H,21,22)/t6-,7-/m0/s1 |
InChI Key |
RITFSVQFPRZDHQ-BQBZGAKWSA-N |
Isomeric SMILES |
CN(C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
SMILES |
CN(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Canonical SMILES |
CN(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
144810-23-1 | |
sequence |
XXG |
Synonyms |
S-(N-hydroxy-N-methylcarbamoyl)glutathione S-HMCG |
Origin of Product |
United States |
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